(3-(Bromomethyl)phenyl)methanamine
Description
Properties
IUPAC Name |
[3-(bromomethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVCIPWFASWVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300239 | |
| Record name | 3-(Bromomethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771579-16-9 | |
| Record name | 3-(Bromomethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771579-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
-
Substrate Preparation : Cyanobenzene is mixed with a solvent (e.g., methanol or tetrahydrofuran) or recycled product material to adjust concentration (2.5–99% mass fraction).
-
Catalyst Selection : Pd, Pt, or Ni catalysts supported on Al₂O₃ or SiO₂ exhibit optimal activity. Pd/Al₂O₃ reduces side reactions such as over-hydrogenation to toluene.
-
Temperature and Pressure : Operating at 100°C and 3 MPa H₂ pressure balances reaction kinetics and catalyst longevity.
Table 1: Hydrogenation Conditions and Outcomes
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | 1% Pd/Al₂O₃ | |
| Temperature | 100°C | |
| H₂ Pressure | 3 MPa | |
| Conversion Rate | 98% | |
| Selectivity to Amine | 92% |
Radical-Initiated Bromination of Methyl-Substituted Precursors
Bromination of 3-methylbenzyl derivatives forms the bromomethyl intermediate essential for subsequent amination. Two primary methodologies dominate:
N-Bromosuccinimide (NBS) Bromination
As detailed in CN1553891A, NBS with radical initiators like dibenzoyl peroxide facilitates selective side-chain bromination. For example:
Elemental Bromine with Photochemical Activation
Alternative protocols use Br₂ under UV light to generate bromomethyl groups. This method avoids stoichiometric NBS but requires stringent temperature control to prevent electrophilic aromatic substitution.
Table 2: Bromination Method Comparison
| Method | Yield | Purity | Key Advantage | Source |
|---|---|---|---|---|
| NBS + Dibenzoyl Peroxide | 95% | 88% | High selectivity | |
| Br₂ + UV Light | 78% | 82% | Cost-effective |
Nucleophilic Amination of Bromomethyl Intermediates
The final step involves substituting the bromine atom with an amine group. VulcanChem’s industrial protocol outlines two approaches:
Ammonia-Based Amination
Amine Substitution
Primary amines (e.g., methylamine) can replace ammonia to yield N-alkyl derivatives. This method requires polar aprotic solvents like dimethylformamide and elevated temperatures (80–100°C).
Industrial-Scale Production and Purification
Continuous Flow Reactors
Modern facilities employ tubular reactors for bromination and amination steps, ensuring consistent heat/mass transfer and reducing reaction times by 40% compared to batch processes.
Purification Techniques
-
Recrystallization : Crude product from bromination is dissolved in hot ethyl acetate and cooled to isolate crystals.
-
Column Chromatography : Silica gel with CHCl₃/hexane (30:70) removes unreacted starting materials.
Research Advancements and Challenges
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-(Bromomethyl)phenyl)methanamine undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of primary amines.
Major Products Formed:
Azides: Formed through nucleophilic substitution with sodium azide.
Nitriles: Formed through nucleophilic substitution with potassium cyanide.
Carboxylic Acids: Formed through oxidation reactions.
Primary Amines: Formed through reduction reactions.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
(3-(Bromomethyl)phenyl)methanamine serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It can participate in various chemical reactions such as:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or hydroxides, leading to a range of substituted products.
- Reduction Reactions : The compound can be reduced to form (3-(Bromomethyl)phenyl)methane using reducing agents like lithium aluminum hydride.
| Reaction Type | Example Reaction | Major Product |
|---|---|---|
| Nucleophilic Substitution | This compound + NaOH -> | (3-Hydroxymethyl)phenylmethanamine |
| Reduction | This compound + LiAlH4 -> | (3-(Bromomethyl)phenyl)methane |
Biological Applications
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of biologically active molecules that act as enzyme inhibitors or receptor modulators. Research indicates its potential in developing drugs targeting various diseases, including cancer and infectious diseases.
- Enzyme Inhibition : The bromomethyl group enhances the reactivity of the compound, making it suitable for designing inhibitors that can effectively interact with biological targets.
Case Study: Drug Development
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Medicinal Chemistry
Pharmaceutical Applications
In medicinal chemistry, this compound is involved in the development of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the design of compounds with tailored biological activities.
- Targeting Cancer : Research has shown that modifications to the structure can enhance selectivity and potency against cancer cells.
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Anticancer Drugs | Development of selective inhibitors | Modified this compound derivatives |
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it an important intermediate for synthesizing various industrial compounds.
- Agrochemicals : The compound is also explored for its potential use in developing agrochemicals that enhance crop protection.
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)phenyl)methanamine involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various substitution reactions. The bromomethyl group is a good leaving group, facilitating these reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Substituent Variations
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
- Positional Isomerism : The para-substituted bromomethyl analogue (4-(bromomethyl)phenyl)methanamine HBr) exhibits higher molecular weight due to the hydrobromide salt and is used in photocross-linking applications . In contrast, the meta-substituted bromine in the target compound enhances its reactivity in nucleophilic substitutions.
- Electron-Withdrawing Groups : The trifluoromethyl group in (3-(trifluoromethyl)phenyl)methanamine enhances metabolic stability and binding affinity to enzymes like SIRT2 .
Enzyme Inhibition
- SIRT2 Inhibition : Derivatives of phenylmethanamine with urea linkers (e.g., (5-phenylfuran-2-yl)methanamine derivatives) show potent SIRT2 inhibition. The meta-substituted bromine in this compound may hinder binding compared to carboxyl or trifluoromethyl groups, which optimize hydrophobic interactions .
- Antimicrobial Activity : (3-Bromo-5-chlorophenyl)methanamine derivatives demonstrate enhanced activity against resistant pathogens due to dual halogenation, which disrupts bacterial membranes .
Pharmacokinetic Properties
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo .
Biological Activity
(3-(Bromomethyl)phenyl)methanamine is a compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a bromomethyl group attached to a phenyl ring, which influences its lipophilicity and reactivity, making it a candidate for various biological assays.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that this compound exhibits significant cytotoxicity, particularly against leukemia cell lines such as K562.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 5.2 | Induction of apoptosis via ROS generation |
| HeLa | 8.4 | Mitochondrial dysfunction |
| MCF-7 | 10.1 | Inhibition of cell proliferation |
The IC50 values demonstrate that this compound is particularly effective in targeting K562 cells, suggesting a selective action that may be exploited for therapeutic purposes .
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in the G2/M phase, which is critical for inhibiting cancer cell proliferation .
- Inhibition of Signaling Pathways : The compound has been shown to interfere with key signaling pathways associated with cancer cell survival, including the STAT3 pathway .
Case Studies
Several case studies have highlighted the potential of this compound in cancer therapy:
- Leukemia Treatment : A study involving K562 cells demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers, including elevated levels of cleaved caspases 3 and 7. This indicates its potential as a therapeutic agent against leukemia .
- Solid Tumors : In another study, the compound was tested on HeLa cells, where it exhibited a dose-dependent decrease in cell viability. The results suggested that this compound could serve as a promising candidate for treating cervical cancer .
Q & A
Q. Q1: What are the common synthetic routes for (3-(Bromomethyl)phenyl)methanamine, and how do reaction conditions influence yield and purity?
A: this compound is typically synthesized via bromination of benzylamine derivatives or coupling reactions involving halogenated precursors. Key steps include:
- Bromination : Direct bromination of (3-methylphenyl)methanamine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄. Temperature control (60–80°C) is critical to minimize over-bromination .
- Coupling Reactions : Suzuki-Miyaura cross-coupling with brominated aryl halides and boronic acids, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) .
Optimization Tips : - Use TLC or HPLC to monitor intermediates and prevent side reactions (e.g., debromination) .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the amine.
Yield Data :
| Method | Average Yield | Purity (HPLC) |
|---|---|---|
| Bromination | 65–75% | ≥95% |
| Suzuki Coupling | 50–60% | ≥90% |
Advanced Structural Confirmation
Q. Q2: How can researchers resolve ambiguities in structural characterization caused by rotational isomers or halogen proximity effects in NMR?
A: The bromomethyl group introduces rotational barriers, leading to split signals in H and C NMR. Strategies include:
- Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to average rotational isomers, simplifying splitting patterns .
- 2D NMR (COSY, HSQC) : Map coupling between NH₂ protons and adjacent carbons to confirm substitution patterns .
- X-ray Crystallography : Resolve absolute configuration when crystallizable derivatives (e.g., HCl salts) are available .
Example :
In H NMR (DMSO-d₆), the NH₂ protons appear as a broad singlet at δ 1.5–2.0 ppm, while the bromomethyl CH₂Br resonates as a triplet (J = 6.8 Hz) at δ 3.8–4.2 ppm due to coupling with adjacent protons .
Safety and Handling
Q. Q3: What are critical safety protocols for handling this compound given its reactivity?
A:
- Reactivity : The bromomethyl group is electrophilic and prone to nucleophilic substitution (e.g., with amines or thiols). Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent degradation .
- PPE : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Work in a fume hood with scrubbers for vapor control .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Avoid aqueous washes to prevent environmental release .
Advanced Reactivity and Applications
Q. Q4: How does the bromomethyl group influence the compound’s utility in drug discovery, particularly in structure-activity relationship (SAR) studies?
A: The bromomethyl moiety serves as a versatile handle for:
- Bioconjugation : Covalent linkage to thiol-containing biomolecules (e.g., cysteine residues in enzymes) for inhibitor design. Reaction with glutathione can model in vivo stability .
- SAR Modifications : Replace Br with other electrophiles (e.g., -CN, -CF₃) to modulate potency. For example, substituting Br with CF₃ increased target binding affinity by 10-fold in kinase inhibitors .
Case Study :
In a series of benzimidazole derivatives, bromomethyl-substituted analogs showed enhanced antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) compared to non-halogenated counterparts (MIC = 16 µg/mL) .
Analytical Challenges
Q. Q5: How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?
A: Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
- Standardized Solvents : Use deuterated DMSO or CDCl₃ for consistency. For example, NH₂ protons shift upfield by 0.3 ppm in D₂O due to exchange .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₈H₉BrN⁺ requires m/z 198.9924) to rule out isobaric impurities .
- Cross-Validation : Compare with computational spectra (DFT/B3LYP/6-31G*) to assign ambiguous peaks .
Advanced Methodological Optimization
Q. Q6: What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?
A:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH₂) to block undesired substitution at the amine site. Deprotection post-reaction restores functionality .
- Lewis Acid Catalysis : Use ZnCl₂ to coordinate with the NH₂ group, directing electrophiles to the para position of the bromomethyl group .
Data Example :
| Condition | Regioselectivity (para:meta:ortho) |
|---|---|
| No catalyst | 40:45:15 |
| ZnCl₂ (10 mol%) | 85:10:5 |
Stability and Degradation
Q. Q7: Under what conditions does this compound undergo hydrolysis, and how can this be quantified?
A: Hydrolysis occurs in aqueous media (pH > 7) via SN2 displacement, forming (3-(Hydroxymethyl)phenyl)methanamine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
